molecular formula C17H18N4O3S2 B2513895 N-(4-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1170942-72-9

N-(4-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2513895
CAS RN: 1170942-72-9
M. Wt: 390.48
InChI Key: UEFLNCBYXIZJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) indicates the aromaticity of the benzothiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

    Anti-Cancer Activity: Benzothiazoles demonstrate anti-cancer properties, making them promising candidates for drug development . Researchers have explored their use as potential inhibitors of cancer cell growth.

    Anti-Inflammatory Agents: Benzothiazoles exhibit anti-inflammatory effects, which could be valuable in treating inflammatory diseases . Their ability to modulate immune responses makes them interesting targets for drug design.

    Anti-Bacterial and Anti-Tuberculosis Agents: Some benzothiazole derivatives have shown antibacterial activity, including inhibition of DNA gyraseB, a bacterial enzyme . This property could be harnessed for developing new antibiotics.

    Anti-Diabetic Potential: Benzothiazoles have been investigated for their role in managing diabetes . Their impact on glucose metabolism and insulin sensitivity is an area of interest.

Material Science and Imaging Reagents

Due to their fluorescence properties, benzothiazole compounds find applications in material science and imaging:

    Fluorescence Materials: Benzothiazoles serve as components in fluorescent materials, contributing to their luminescent properties. These materials are used in various applications, including sensors and displays.

    Electroluminescent Devices: The unique electronic properties of benzothiazoles make them suitable for use in electroluminescent devices, such as organic light-emitting diodes (OLEDs) and displays .

Other Fields

Beyond medicinal and material applications, benzothiazoles have relevance in other areas:

    Enzyme Inhibitors: Researchers have explored benzothiazoles as inhibitors of specific enzymes, including those involved in neurological processes and cellular signaling .

    Plant Growth Regulators: Benzothiazoles may play a role in regulating plant growth and development . Their effects on plant physiology are still being investigated.

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. Some benzothiazole derivatives have been evaluated for anti-inflammatory activity and were considered safe .

Future Directions

Benzothiazole and its derivatives have been the focus of much research due to their diverse biological activities. Future research could explore the development of new benzothiazole derivatives with enhanced biological activities and lesser side effects . Further studies could also investigate the potential of these compounds in the treatment of various diseases.

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-10-15(26-20-19-10)16(22)21(9-11-5-4-8-24-11)17-18-14-12(23-2)6-3-7-13(14)25-17/h3,6-7,11H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFLNCBYXIZJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.